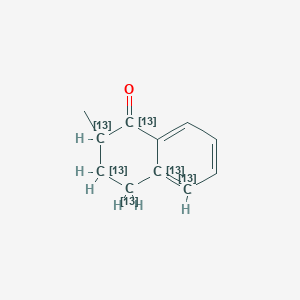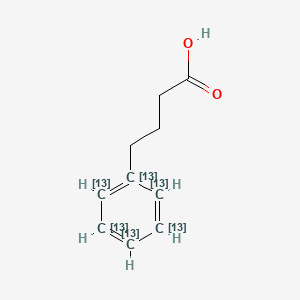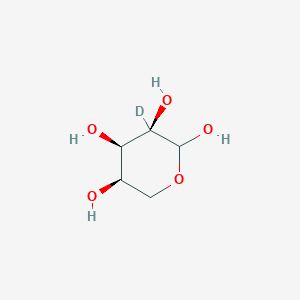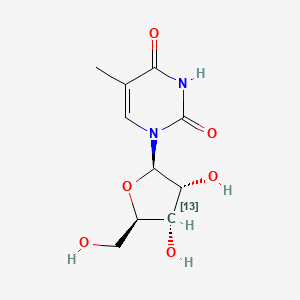![molecular formula C12H16O7 B584026 Tri-O-Acetyl-D-[1-<sup>13</sup>C]Galactal CAS No. 478518-74-0](/img/structure/B584026.png)
Tri-O-Acetyl-D-[1-13C]Galactal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri-O-acetyl-D-galactal is a chemical compound with the empirical formula C12H16O7 . It is an important building block for both solution- and solid-phase synthesis of oligosaccharides . It is also a carbohydrate inhibitor of ricin .
Synthesis Analysis
Tri-O-acetyl-D-galactal is a versatile building block used for the synthesis of mono- and oligosaccharides . The galactal double bond affords a ready means through which to introduce new functionality or introduce deoxy positions .Molecular Structure Analysis
The molecular weight of Tri-O-acetyl-D-galactal is 272.25 . The SMILES string isCC(=O)OC[C@H]1OC=CC@@H=O)[C@H]1OC(C)=O . Chemical Reactions Analysis
Glycals, such as Tri-O-acetyl-D-galactal, have been extensively used for the synthesis of a wide range of carbohydrate derivatives such as O-,1,2 C-,3 S-,4 and N-glycosides, cyclopropanated carbohydrates, and natural products . In particular, the Ferrier and the azidonitration reactions, together with Danishefsky’s glycal methodology (through epoxides), represent the most widely exploited applications .Physical and Chemical Properties Analysis
Tri-O-acetyl-D-galactal is a liquid at 20 degrees Celsius . It has a specific rotation [α]20/D of -16.0 to -21.0 degrees when the concentration is 1 in chloroform . It should be stored at a temperature between 0-10°C and should avoid heat .Wissenschaftliche Forschungsanwendungen
Synthese von Oligosacchariden
Tri-O-Acetyl-D-Galactal ist ein wichtiger Baustein für die Synthese von Oligosacchariden sowohl in Lösung als auch in der Festphase . Oligosaccharide sind Kohlenhydrate, die aus drei bis zehn einfachen Zuckern (Monosacchariden) bestehen, die miteinander verbunden sind. Sie spielen eine entscheidende Rolle in verschiedenen biologischen Prozessen, einschließlich der Zell-Zell-Erkennung und -Interaktion, der Immunantwort sowie des Infektionsmechanismus von Bakterien und Viren.
Azidonitrierungsreaktionen
Die Verbindung wurde in Azidonitrierungsreaktionen verwendet . In einer Studie wurde die Reaktion von Tri-O-Acetyl-D-Galactal mit überschüssigem Cer(IV)-ammoniumnitrat und Natriumazid in Acetonitril zu 2-Azido-1-Nitrat-Additionsprodukten geführt . Dieses Reaktionsprodukt bietet eine bequeme Quelle für D-Galaktosamin und 3,4,6-Tri-O-AcetyI-2-Azido-2-Desoxy-α-D-Galactopyranosyl-Halogenide .
Synthese von Glykosiden
Tri-O-Acetyl-D-Galactal wurde ausgiebig für die Synthese einer Vielzahl von Kohlenhydratderivaten wie O-, C-, S- und N-Glykosiden verwendet . Glykoside sind Moleküle, bei denen ein Zucker an einen Nicht-Kohlenhydrat-Bestandteil gebunden ist. Sie kommen in der Natur sehr häufig vor und sind in einer Vielzahl von biologischen Prozessen wichtig.
Synthese von Cyclopropanierten Kohlenhydraten
Die Verbindung wird auch bei der Synthese von cyclopropanierten Kohlenhydraten verwendet . Cyclopropanierte Kohlenhydrate sind eine Klasse von Verbindungen, die einen Cyclopropanring an einen Kohlenhydratanteil gebunden haben. Sie haben eine Vielzahl von biologischen Aktivitäten gezeigt.
Synthese von Naturprodukten
Tri-O-Acetyl-D-Galactal wird bei der Synthese von Naturprodukten verwendet . Naturprodukte sind chemische Verbindungen, die von lebenden Organismen hergestellt werden. Sie spielen eine entscheidende Rolle bei der Medikamentenentwicklung und waren die Quelle vieler Wirkstoffe von Arzneimitteln.
Synthese von Antigenen Determinanten
Die Verbindung wurde bei der Synthese von Antigenen Determinanten verwendet
Wirkmechanismus
Target of Action
Tri-O-acetyl-D-[1-13C]galactal is primarily used in proteomics research . It’s important to note that the targets of a compound can vary depending on the context of its use, such as the type of cells or organisms in which it is applied.
Mode of Action
It is known that the compound is a stable isotope form of D-galactal , which is a carbohydrate inhibitor of ricin . .
Biochemical Pathways
As a stable isotope, it has been incorporated into drug molecules as tracers for quantitation during the drug development process . This suggests that it may be involved in various biochemical pathways depending on the specific drug molecule it is incorporated into.
Pharmacokinetics
It is known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
As a stable isotope, it is primarily used as a tracer in drug development , which suggests that its effects would largely depend on the specific drug molecule it is incorporated into.
Action Environment
It is known that many human cytokines will produce a response in mouse cell lines, and many mouse proteins will show activity on human cells . This suggests that the action of Tri-O-acetyl-D-[1-13C]galactal may be influenced by the specific biological environment in which it is used.
Safety and Hazards
When handling Tri-O-acetyl-D-galactal, one should avoid breathing mist, gas, or vapors. It should not come into contact with skin and eyes. Personal protective equipment should be used, including chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas in case of a spill or leak .
Eigenschaften
IUPAC Name |
[(2R,3R,4R)-3,4-diacetyloxy-(613C)3,4-dihydro-2H-pyran-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12-/m1/s1/i5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPWGHLVUPBSLP-BINFZZBXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H](C=[13CH]O1)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Hydroxy-6-methylpyrazolo[4,3-c]pyridazine](/img/structure/B583952.png)



![[1-[(4S)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B583961.png)

